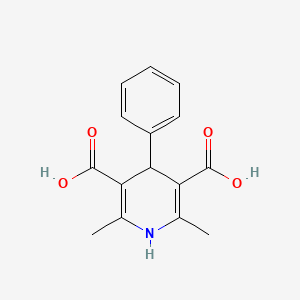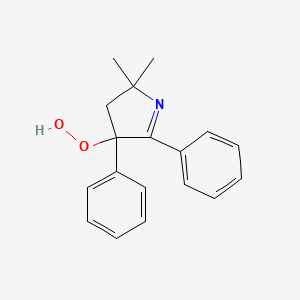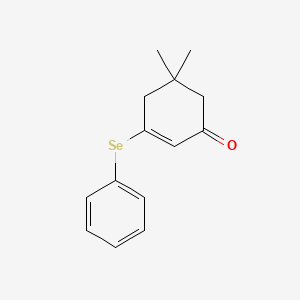
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid is a derivative of dihydropyridine, a class of compounds known for their wide range of biological activities. This compound is particularly significant in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and analgesic properties .
Métodos De Preparación
The synthesis of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid typically involves the Hantzsch reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the dihydropyridine ring . Industrial production methods often employ catalysts such as CoCl₂/K-10 montmorillonite in water to enhance yield and efficiency .
Análisis De Reacciones Químicas
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid involves its interaction with calcium channels. By blocking these channels, the compound reduces the influx of calcium ions into cells, which can help lower blood pressure and alleviate pain and inflammation . Molecular docking studies have shown that the compound binds to specific sites on the calcium channel proteins, inhibiting their function .
Comparación Con Compuestos Similares
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid is unique compared to other dihydropyridine derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
These compounds share a similar core structure but differ in their substituents and pharmacological profiles, highlighting the unique properties of this compound .
Propiedades
| 75196-00-8 | |
Fórmula molecular |
C15H15NO4 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-8-11(14(17)18)13(10-6-4-3-5-7-10)12(15(19)20)9(2)16-8/h3-7,13,16H,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
JWWQZZDULCEPNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)





